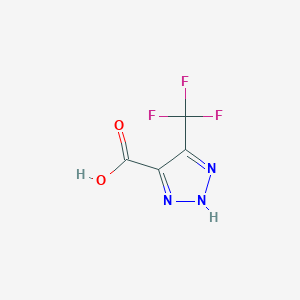

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(3(11)12)8-10-9-2/h(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUCYMVMGREMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862112-25-2 | |

| Record name | 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that stands at the intersection of two powerful trends in medicinal chemistry and materials science: the stability and unique reactivity of the 1,2,3-triazole core and the profound electronic effects of the trifluoromethyl (CF₃) group. The 1,2,3-triazole ring is not merely a passive linker; its high dipole moment, ability to form hydrogen bonds, and remarkable stability to metabolic degradation make it a "privileged" scaffold in drug design.[1] When combined with a trifluoromethyl group—a bioisostere for chlorine or a methyl group—the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] The presence of the carboxylic acid at the 4-position provides a crucial handle for further synthetic elaboration, enabling the construction of diverse molecular architectures such as amides and esters. This guide offers a senior scientist's perspective on the synthesis, properties, and potential of this versatile building block.

Synthesis and Mechanistic Rationale

The construction of the 1,4,5-trisubstituted 1,2,3-triazole ring is most reliably achieved through 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry".[4] For the title compound, a logical and efficient approach involves the reaction of an azide with a suitably activated alkyne.

Proposed Synthetic Pathway

A robust synthesis begins with ethyl 4,4,4-trifluoro-2-butynoate, which serves as the trifluoromethylated alkyne precursor. This undergoes a cycloaddition reaction with an azide, such as sodium azide, to form the triazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar triazole syntheses.[5]

Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-2-butynoate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium azide (1.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, reduce the solvent volume under vacuum. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

-

Reaction Setup: Dissolve the crude ethyl ester from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Work-up and Isolation: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl). The carboxylic acid product will typically precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Core Physicochemical Properties

The interplay between the aromatic triazole ring, the strongly electron-withdrawing CF₃ group, and the acidic carboxylic acid defines the compound's physicochemical profile. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Predicted Value / Observation | Rationale and Scientific Context |

| Molecular Formula | C₄H₂F₃N₃O₂ | - |

| Molecular Weight | 197.08 g/mol | - |

| pKa (Carboxylic Acid) | ~3.0 - 3.5 | The carboxylic acid is expected to be significantly more acidic than benzoic acid (pKa ~4.2) due to the strong inductive electron-withdrawing effect of both the adjacent triazole ring and the CF₃ group. CF₃ substitution is known to enhance acidity.[6][7] |

| pKa (Triazole Ring) | < 2.0 | 1,2,3-triazoles are very weak bases.[1] The presence of two powerful electron-withdrawing groups (CF₃ and COOH) on the ring further reduces the basicity of the nitrogen atoms, making protonation highly unfavorable. |

| logP (Octanol/Water) | ~0.5 - 1.5 | The CF₃ group significantly increases lipophilicity.[2][3] However, the ionizable carboxylic acid and polar triazole ring counteract this. The logP value will be highly dependent on the pH of the medium. |

| Solubility | Poor in water at low pH; Soluble in aqueous base and polar organic solvents (e.g., DMSO, DMF, Methanol). | As a carboxylic acid, its aqueous solubility will be minimal in its protonated form (low pH) but will increase dramatically upon deprotonation to the carboxylate salt in basic solutions. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the general properties of similar small molecule heterocyclic carboxylic acids. |

Spectroscopic Signature

-

¹H NMR: A broad singlet in the 13-15 ppm range corresponding to the carboxylic acid proton. Another broad singlet for the N-H proton of the triazole ring, which may exchange with solvent.

-

¹³C NMR: Expect characteristic signals for the CF₃ carbon (a quartet due to C-F coupling), two distinct aromatic carbons for the triazole ring, and a signal for the carbonyl carbon (~160-170 ppm).

-

¹⁹F NMR: A sharp singlet around -60 to -65 ppm, which is a characteristic chemical shift for a CF₃ group attached to an aromatic system.[8]

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[8]

-

Mass Spectrometry (ESI-): The most prominent ion observed in negative ion mode would be the deprotonated molecule [M-H]⁻ at m/z 196.01.

Reactivity and Application in Drug Discovery

The true value of this molecule is as a versatile building block. Its functional groups provide distinct opportunities for chemical modification, making it a valuable starting point for creating libraries of compounds for screening.

Key Chemical Transformations

The carboxylic acid is the primary site of reactivity, readily participating in amide bond formation—a cornerstone of medicinal chemistry.

Caption: A typical amide coupling workflow.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for synthesizing an amide derivative.[9][10]

-

Reaction Setup: To a solution of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF), add a coupling agent such as HATU (1.1 equivalents) or a combination of EDC (1.1 eq.) and HOBt (1.1 eq.).

-

Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: Allow the reaction to stir at room temperature for 4-16 hours, monitoring completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired amide.

Rationale in Drug Design

The resulting 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides are of significant interest in drug discovery.[11]

-

Enzyme Inhibition: The triazole and amide moieties can act as hydrogen bond donors and acceptors, interacting with key residues in enzyme active sites.[11]

-

Anticancer Potential: Numerous 1,2,3-triazole-4-carboxamides have been investigated as potential anticancer agents, targeting various pathways.[11] The CF₃ group can enhance cell permeability and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.[3]

-

Scaffold for Diversity: The synthetic accessibility allows for the rapid generation of a wide array of derivatives by varying the amine component, facilitating structure-activity relationship (SAR) studies.

Conclusion

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is more than just a chemical compound; it is a strategically designed building block that leverages the synergistic benefits of the triazole core and trifluoromethyl substitution. Its well-defined physicochemical properties—particularly its enhanced acidity and lipophilicity—and its straightforward reactivity make it an invaluable tool for researchers and scientists. Whether in the pursuit of novel therapeutics or advanced materials, this molecule provides a robust and versatile platform for innovation.

References

- ChemicalBook. 400080-07-1(5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid) Product Description.

- ResearchGate. Chemistry of Fluoroalkyl-Substituted 1,2,3-Triazoles.

- National Institutes of Health (NIH). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.

- Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids.

- National Institutes of Health (NIH). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.

- ChemicalBook. 2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis.

- PubMed. Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes.

- PMC (PubMed Central). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.

- ResearchGate. Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride.

- National Institutes of Health (NIH). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).

- ChemRxiv. Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.

- ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.

- Autechaux. 5-Trifluoromethyl-1H-1,2,4-triazole-3-carboxylic Acid.

- Benchchem. Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.

-

SciELO. 1H-[4][8][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available from:

- PMC (PubMed Central). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.

- Zaporozhye State Medical University. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.

- National Institutes of Health (NIH). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).

- ChemicalBook. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.

- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

Sources

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 400080-07-1 CAS MSDS (5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Spectroscopic Landscape of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Immediate Release

A Deep Dive into the ¹H and ¹³C NMR Spectral Signatures of a Key Fluorinated Heterocycle

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group and the versatile chemistry of the triazole ring. This document, intended for researchers, scientists, and drug development professionals, offers a detailed interpretation of the anticipated spectral features, a robust experimental protocol for data acquisition, and insights into the structural nuances revealed by NMR spectroscopy.

Introduction: The Significance of Fluorinated Triazoles

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a key pharmacophore in numerous approved drugs. When coupled with the 1,2,3-triazole scaffold, a five-membered nitrogen heterocycle known for its stability and ability to participate in hydrogen bonding, the resulting molecule presents a compelling candidate for further investigation in various scientific domains. Accurate structural elucidation via NMR spectroscopy is a cornerstone of this research, providing critical information for quality control, reaction monitoring, and understanding structure-activity relationships.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (Triazole) | 14.0 - 16.0 | Broad Singlet | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal. |

| COOH | 12.0 - 13.0 | Broad Singlet | The carboxylic acid proton is also subject to exchange and hydrogen bonding, resulting in a broad singlet at a downfield chemical shift[1]. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C=O (Carboxylic Acid) | 160 - 170 | Singlet | - | The carbonyl carbon of the carboxylic acid is expected in this downfield region[1]. |

| C5 (Triazole) | 145 - 155 | Quartet | ~35-40 | This carbon is directly attached to the CF₃ group and will exhibit a characteristic quartet due to coupling with the three fluorine atoms[2]. |

| C4 (Triazole) | 130 - 140 | Singlet | - | The chemical shift of this carbon is influenced by the adjacent carboxylic acid group. |

| CF₃ | 118 - 125 | Quartet | ~270-280 | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant, a hallmark of this functional group[2]. |

Expert Interpretation of Spectral Data

The predicted NMR data reveals the strong electron-withdrawing nature of the trifluoromethyl group. In the ¹³C NMR spectrum, the C5 carbon of the triazole ring is significantly deshielded and appears as a quartet due to spin-spin coupling with the three fluorine atoms (¹JCF). The large coupling constant is a characteristic feature. The trifluoromethyl carbon itself will also be a quartet with an even larger one-bond C-F coupling constant.

The protons on the nitrogen of the triazole ring and the oxygen of the carboxylic acid are expected to be highly deshielded due to the electronegativity of the neighboring atoms and their involvement in hydrogen bonding. Their signals are often broad and may not be observed in all solvents, particularly if exchange with residual water in the solvent is rapid. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these exchangeable protons, as their signals will disappear from the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve the polar carboxylic acid and to slow down the exchange of the N-H and O-H protons, often allowing for their observation. Other potential solvents include methanol-d₄ or acetone-d₆.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive NMR characterization of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. By understanding the predicted spectral data and employing the detailed experimental protocol, researchers can confidently characterize this and similar fluorinated heterocyclic compounds. The insights gained from NMR spectroscopy are invaluable for advancing the development of new pharmaceuticals and functional materials.

References

-

SciELO. 1H-[2][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

National Institutes of Health. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]

-

Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

PubMed Central. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. [Link]

-

Ascendex Scientific, LLC. 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid. [Link]

-

ScienceDirect. The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. [Link]

-

Dana Bioscience. 5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic a. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

ACS Publications. Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds | Crystal Growth & Design. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Foreword for the Modern Researcher

Welcome to a comprehensive exploration of the mass spectrometric analysis of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a protocol, but a deeper understanding of the analytical intricacies of this unique molecule. In the landscape of pharmaceutical development, triazole derivatives are of significant interest for their diverse biological activities.[1][2][3][4] The presence of a trifluoromethyl group and a carboxylic acid moiety on the triazole scaffold presents both opportunities and challenges in analytical characterization. This document will serve as your in-depth technical resource, blending established scientific principles with practical, field-proven insights to empower your analytical endeavors.

Part 1: Foundational Physicochemical & Analytical Considerations

Before delving into specific methodologies, it is paramount to understand the inherent chemical nature of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and how its structural features will dictate our analytical approach. The molecule's polarity, acidity, and the electron-withdrawing nature of the trifluoromethyl group are key determinants in selecting the appropriate mass spectrometry techniques.

The carboxylic acid group imparts significant polarity and a readily ionizable proton, making it amenable to electrospray ionization (ESI), particularly in negative ion mode. However, its polar nature can pose a challenge for traditional reversed-phase liquid chromatography, potentially leading to poor retention.[5][6] Furthermore, the trifluoromethyl group can influence the molecule's fragmentation pattern in tandem mass spectrometry (MS/MS).

To Derivatize or Not to Derivatize? A Critical Decision

For volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. However, the low volatility of a carboxylic acid like our target molecule necessitates derivatization to render it amenable to GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for converting carboxylic acids into their more volatile trimethylsilyl esters.[7]

While GC-MS with derivatization is a viable option, this guide will focus primarily on Liquid Chromatography-Mass Spectrometry (LC-MS) for its ability to analyze polar and non-volatile compounds in their native form, thus simplifying sample preparation and avoiding potential artifacts from the derivatization process.[6][8]

Part 2: The LC-MS Workflow: A Step-by-Step Guide

The following sections will detail a robust LC-MS workflow for the analysis of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, from sample preparation to data interpretation.

Sample Preparation: The Foundation of Quality Data

Garbage in, garbage out—a timeless adage in analytical science. Proper sample preparation is non-negotiable for achieving reliable and reproducible results.

Protocol for Sample Preparation:

-

Solvent Selection: Begin by dissolving the analyte in a solvent compatible with the LC mobile phase. A mixture of water and methanol or acetonitrile is a good starting point.

-

Concentration Optimization: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, create a dilution series to determine the optimal concentration range for your instrument, ensuring you are working within the linear dynamic range of the detector.

-

Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography: Achieving Optimal Separation

The goal of the LC separation is to isolate the analyte of interest from any impurities or matrix components, delivering a clean, concentrated band to the mass spectrometer.

Recommended LC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides a good balance of retention and resolution for a broad range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention on a reversed-phase column. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and elution strength. |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is necessary to effectively elute the analyte and any potential impurities with varying polarities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Injection Volume | 1-5 µL | The optimal injection volume will depend on the sample concentration and instrument sensitivity. |

Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer is the heart of our analysis, providing precise mass measurements and structural information through fragmentation.

2.3.1 Ionization Source: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the ionization technique of choice for this polar, acidic molecule. It is a soft ionization method that typically produces intact molecular ions, minimizing in-source fragmentation.[9]

Diagram of the ESI Process:

Caption: The Electrospray Ionization (ESI) process.

2.3.2 Ionization Mode: Positive vs. Negative

Given the presence of the acidic carboxylic acid group, negative ion mode ESI is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻. However, it is always prudent to also analyze in positive ion mode , as protonation of the triazole ring nitrogens can lead to the formation of the [M+H]⁺ ion. Comparing the signal intensity in both modes will reveal the optimal ionization pathway for this specific analyte.

2.3.3 Mass Analyzer Settings: A Balancing Act

Modern mass spectrometers offer a plethora of settings that can be fine-tuned to maximize signal intensity and data quality.

Recommended MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative & Positive | As discussed above, both should be evaluated. |

| Capillary Voltage | 3.0-4.0 kV | A typical starting point for ESI. |

| Cone Voltage | 20-40 V | This voltage can be optimized to maximize the intensity of the molecular ion and control in-source fragmentation. |

| Source Temperature | 120-150 °C | Helps to desolvate the ions as they enter the mass spectrometer. |

| Desolvation Temperature | 350-500 °C | Further aids in the removal of solvent from the ions. |

| Desolvation Gas Flow | 600-800 L/hr | The flow of nitrogen gas assists in the desolvation process. |

| Mass Range | m/z 50-500 | This range will comfortably encompass the molecular ion and expected fragments. |

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

MS/MS is an indispensable tool for structural elucidation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint.

2.4.1 Proposed Fragmentation Pathways

Based on the known fragmentation patterns of triazoles and trifluoromethyl-containing compounds, we can predict the likely fragmentation pathways for 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.[10][11]

In negative ion mode ([M-H]⁻):

-

Loss of CO₂: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).

-

Loss of CF₃: The trifluoromethyl group can be lost as a radical (·CF₃), although this is more common in positive ion mode.

-

Ring Cleavage: The triazole ring can undergo cleavage, leading to a variety of smaller fragment ions.

In positive ion mode ([M+H]⁺):

-

Loss of H₂O: The protonated carboxylic acid can lose a molecule of water (18 Da).

-

Loss of CO: Subsequent to the loss of water, the resulting acylium ion can lose carbon monoxide (28 Da).

-

Loss of CF₃: The C-CF₃ bond can cleave, resulting in the loss of a trifluoromethyl radical (·CF₃, 69 Da).

-

Ring Cleavage: Similar to negative ion mode, the triazole ring can fragment.

Diagram of Proposed Fragmentation Pathways (Negative Ion Mode):

Caption: Proposed fragmentation of [M-H]⁻.

Diagram of Proposed Fragmentation Pathways (Positive Ion Mode):

Caption: Proposed fragmentation of [M+H]⁺.

2.4.2 Expected Mass Spectral Data

The following table summarizes the expected m/z values for the molecular ion and key fragments.

| Ion | Ionization Mode | Expected m/z |

| [M-H]⁻ | Negative | 182.0 |

| [M-H-CO₂]⁻ | Negative | 138.0 |

| [C₂F₃N]⁻ | Negative | 95.0 |

| [M+H]⁺ | Positive | 184.0 |

| [M+H-H₂O]⁺ | Positive | 166.0 |

| [C₃H₂F₃N₃]⁺ | Positive | 138.0 |

| [C₃H₂N₃O₂]⁺ | Positive | 115.0 |

Part 3: Ensuring Data Integrity and Trustworthiness

A robust analytical method is a self-validating one. To ensure the trustworthiness of your results, consider the following:

-

System Suitability: Before running your samples, inject a standard solution to verify that the LC-MS system is performing optimally. Key metrics to assess include peak shape, retention time stability, and signal intensity.

-

Calibration Curve: For quantitative analysis, prepare a calibration curve using a series of standards of known concentrations. This will allow you to accurately determine the concentration of the analyte in your unknown samples.

-

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to correct for any variations in sample preparation, injection volume, and instrument response.

-

Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations throughout your sample sequence to monitor the performance of the assay over time.

Conclusion: A Path Forward

This guide has provided a comprehensive framework for the mass spectrometry analysis of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. By understanding the underlying chemical principles and meticulously optimizing the analytical parameters, you will be well-equipped to generate high-quality, reliable data. The methodologies outlined herein are not merely a set of instructions, but a starting point for your own scientific inquiry. Embrace the iterative process of method development, and let the data guide you to a deeper understanding of this fascinating molecule.

References

-

Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140120, 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link].

-

Guo, K., & Li, L. (2009). LC-MS metabolomics of polar compounds. PubMed, 27(11), 1015-1026. Available at: [Link]

- Knapp, D. R. (1979).

-

de Souza, M. V. N., et al. (2019). 1H-[5][10][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 30(8), 1734-1744. Available at: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]

- Supelco. (n.d.).

-

Hefner, D. L., et al. (2018). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PubMed Central, 40(6), 1224-1231. Available at: [Link]

- Shou, W. Z. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.

-

Popova, Y., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(10), 3235. Available at: [Link]

-

Lopez-Hilfiker, F. D., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(6), 4419-4433. Available at: [Link]

-

Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS. Retrieved from [Link]

-

Pospisilova, V., et al. (2020). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 54(16), 9918-9927. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53335504, 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link].

- LibreTexts. (2023).

- Van Vaeck, L., et al. (1996). Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. Journal of the American Society for Mass Spectrometry, 7(4), 343-353.

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America.

- Sławiński, J., et al. (2018). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Acta Poloniae Pharmaceutica, 75(1), 141-147.

- Judzentiene, A., & Jaugaliete, V. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3), 123-129.

- Lopez-Hilfiker, F. D., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(11), 7175-7188.

- Wilson, I. D., & Plumb, R. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.

- chhubert. (2010). derivatization method for carboxylic acid ?

- Popova, Y., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense.

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 18-24.

- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

- Liu, Y., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(3), 1334-1343.

- Wikipedia. (2024). 1,2,4-Triazole. In Wikipedia.

Sources

- 1. scielo.br [scielo.br]

- 2. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. scispace.com [scispace.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. researchgate.net [researchgate.net]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 12. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. This compound is of significant interest in medicinal chemistry, merging the pharmacologically relevant 1,2,3-triazole scaffold with a trifluoromethyl group known to enhance metabolic stability and binding affinity.[1][2][3] Understanding its vibrational properties through IR spectroscopy is fundamental for structural confirmation, purity assessment, and studying intermolecular interactions. This document details the theoretical basis for its IR spectrum, assigns characteristic vibrational modes, provides a field-proven experimental protocol for data acquisition, and offers insights into spectral interpretation.

Introduction: The Significance of the Analyte

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring three key structural motifs: a 1,2,3-triazole ring, a carboxylic acid group, and a trifluoromethyl (CF₃) group. The triazole ring is a prominent pharmacophore in numerous therapeutic agents, valued for its metabolic stability and capacity for hydrogen bonding.[4] The incorporation of a trifluoromethyl group is a widely used strategy in drug design to modulate electronic properties, lipophilicity, and resistance to metabolic degradation.[3] The carboxylic acid moiety provides a handle for further derivatization and influences the molecule's solubility and potential as a hydrogen bond donor and acceptor.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[5] By identifying the frequencies at which a molecule absorbs infrared radiation, one can deduce the presence of specific functional groups and gain insight into the molecular structure. For a multifunctional molecule like the topic compound, IR spectroscopy serves as a rapid and reliable method for identity confirmation.

Figure 1: Key functional groups of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Theoretical Spectral Analysis: Assigning Vibrational Modes

The infrared spectrum of this molecule is a composite of the vibrational modes of its constituent parts. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups influences the electronic distribution and bond strengths within the triazole ring, leading to shifts in vibrational frequencies compared to the parent heterocycle.

The Carboxylic Acid Signature (–COOH)

The carboxylic acid group gives rise to some of the most distinct and easily identifiable bands in an IR spectrum.

-

O–H Stretching: Due to strong intermolecular hydrogen bonding, which forms a stable dimeric structure, the O–H stretch is not a sharp peak. Instead, it appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[6][7] This broad feature often overlaps with C–H stretching vibrations. The causality for this broadening is the wide range of hydrogen bond strengths present in the solid state, leading to a continuum of vibrational energies.[5]

-

C=O Stretching: The carbonyl (C=O) stretch is another hallmark of the carboxylic acid group. It manifests as a very strong and sharp absorption band typically found between 1760 and 1690 cm⁻¹.[6] For a hydrogen-bonded dimer, this peak is commonly observed around 1710 cm⁻¹.[7] Conjugation with the triazole ring may lower this frequency slightly.

-

C–O Stretching and O–H Bending: The spectrum will also contain a C–O stretching vibration, typically in the 1320-1210 cm⁻¹ region, and O–H in-plane and out-of-plane bending vibrations.[6]

Figure 2: Hydrogen bonding explains the broad O-H stretch in the IR spectrum.

The Trifluoromethyl Group Signature (–CF₃)

The trifluoromethyl group is characterized by intense carbon-fluorine stretching vibrations due to the high polarity of the C-F bond.

-

C–F Stretching: These vibrations typically result in multiple strong and broad absorption bands in the region of 1300 cm⁻¹ to 1100 cm⁻¹.[8][9] The symmetric and asymmetric stretching modes of the CF₃ group are responsible for this characteristic pattern, which is a highly reliable indicator of its presence.

The 1,2,3-Triazole Ring Vibrations

The vibrational modes of the triazole ring are more complex and involve stretching and bending of C=N, N-N, C-N, and C-H bonds, as well as in-plane and out-of-plane ring deformation modes.

-

N-H Stretching: The N-H stretch of the triazole ring is expected around 3150-3050 cm⁻¹, though it may be obscured by the broad O-H absorption from the carboxylic acid.

-

Ring Stretching (C=N, N=N): Vibrations corresponding to C=N and N=N stretching within the heterocyclic ring typically appear in the 1600–1400 cm⁻¹ region.[10][11]

-

Ring Deformation: In-plane and out-of-plane ring bending and deformation modes occur at lower frequencies, often below 1000 cm⁻¹.[12]

Summary of Expected IR Absorption Bands

The following table synthesizes the expected vibrational frequencies for 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, providing a predictive guide for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300–2500 | Strong, Very Broad | O–H Stretch (H-Bonded Dimer) | Carboxylic Acid |

| ~3100 | Medium-Weak | N–H Stretch | 1,2,3-Triazole |

| 1720–1690 | Strong, Sharp | C=O Stretch (H-Bonded Dimer) | Carboxylic Acid |

| 1600–1400 | Medium-Weak | C=N, N=N Ring Stretching | 1,2,3-Triazole |

| 1320–1210 | Medium | C–O Stretch | Carboxylic Acid |

| 1300–1100 | Strong, Broad | Asymmetric & Symmetric C–F Stretches | Trifluoromethyl |

| 1440-1395 & 950-910 | Medium, Broad | O–H Bend | Carboxylic Acid |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.[13][14] This protocol is designed to be a self-validating system, ensuring data integrity.

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Accessory: Single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.[15]

-

Sample: High-purity solid 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol; lint-free laboratory wipes.

Step-by-Step Methodology

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

ATR Crystal Cleaning (Pre-Analysis):

-

Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol.

-

Perform a second cleaning with a dry wipe to remove any residual solvent.

-

Rationale: This step is critical to remove any contaminants from previous analyses that would otherwise appear in the spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[16]

-

Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response. The software automatically subtracts this from the sample spectrum, ensuring the final data represents only the sample.

-

-

Sample Application:

-

Place a small amount of the solid sample (typically 1-2 mg, just enough to cover the crystal) onto the center of the ATR crystal.

-

Engage the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Rationale: Good contact is essential for the evanescent wave to effectively penetrate the sample, which is the core principle of ATR.[15] Inconsistent pressure can lead to variations in peak intensities.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

-

Data Validation and Replication:

-

Clean the ATR crystal and repeat steps 4-5 with a fresh portion of the sample at least twice to ensure the spectrum is reproducible.

-

Overlay the spectra to check for consistency. Significant differences may indicate sample heterogeneity or contamination.

-

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip with solvent and a wipe to prepare the instrument for the next user.

Figure 3: A validated workflow for acquiring a high-quality ATR-FTIR spectrum.

Conclusion: Integrated Spectral Interpretation

The IR spectrum of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is rich with information. For a research scientist, the key confirmatory signals are the triad of:

-

A very broad absorption from 3300–2500 cm⁻¹ (O-H stretch).

-

A strong, sharp peak around 1700 cm⁻¹ (C=O stretch).

-

Multiple intense, broad bands between 1300–1100 cm⁻¹ (C-F stretches).

The presence of all three features provides very strong evidence for the compound's identity. The fingerprint region (<1400 cm⁻¹) will contain the more complex vibrations of the triazole ring and other bending modes, which can be used for more detailed comparison against a reference standard. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the routine analysis and structural verification of this important class of fluorinated heterocyclic compounds.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link][7]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link][17]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link][18]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Wikipedia. [Link][8]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link][19]

-

Ahmad, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link][1]

-

Ahmad, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link][2]

-

ResearchGate. (n.d.). Calculated wavenumbers cm-1 of vibrational modes of 1,2,3-triazole in free 1H-form. ResearchGate. [Link][12]

-

Wang, X., et al. (2018). Application of triazoles in the structural modification of natural products. PubMed Central. [Link][4]

-

Bennett, E. M., et al. (2023). 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy. AIP Publishing. [Link]

-

Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link][9]

-

Ali, S. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link][20]

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed). [Link][21]

-

A. R. Katritzky, et al. (1967). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link][22]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link][13]

-

Mondal, S., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. PubMed Central. [Link][3]

-

ResearchGate. (2025). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. ResearchGate. [Link][23]

-

ResearchGate. (n.d.). FTIR Spectrum for compound (12). ResearchGate. [Link][10]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link][11]

-

ResearchGate. (2025). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. ResearchGate. [Link][14]

-

LibreTexts. (2023). ATR-FTIR. Chemistry LibreTexts. [Link][15]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. [Link][24]

-

Ledesma, A. E., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Journal of Chemical Education. [Link][16]

Sources

- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]

The Elusive Crystal Structure of 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Overview and Guide to Future Crystallographic Studies

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Derivatives of 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the triazole scaffold can profoundly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making these molecules attractive for drug discovery. A definitive understanding of their three-dimensional structure through X-ray crystallography is paramount for rational drug design and the engineering of novel materials. This technical guide provides a comprehensive overview of the synthetic pathways to these compounds, outlines a detailed protocol for their crystallization and subsequent X-ray diffraction analysis, and discusses the anticipated structural features and intermolecular interactions that govern their solid-state architecture. While a definitive crystal structure for the parent acid is not publicly available at the time of this writing, this document serves as a roadmap for researchers seeking to elucidate this structure and leverage it for future applications.

Introduction: The Significance of Trifluoromethylated Triazoles

The 1,2,3-triazole moiety is a well-established pharmacophore in modern drug discovery, valued for its metabolic stability and its capacity to engage in a variety of intermolecular interactions.[1] The addition of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, imparts unique properties to the parent molecule. The high electronegativity of the fluorine atoms can alter the electronic distribution within the triazole ring, influencing its pKa and hydrogen bonding capabilities. Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve pharmacokinetic profiles of drug candidates.

The carboxylic acid functionality at the 4-position of the triazole ring provides a crucial handle for further synthetic modification, allowing for the creation of a diverse library of amides, esters, and other derivatives. These derivatives have been explored for a range of biological activities, including anticancer and antimicrobial applications.[2] A detailed understanding of the crystal structure of the core molecule, 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, would provide invaluable insights into its solid-state behavior and guide the design of new therapeutic agents with optimized properties.

Synthetic Pathways to the Core Scaffold

The synthesis of 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives typically proceeds through a multi-step sequence. A common and effective strategy involves the use of trifluoromethylated building blocks in cycloaddition reactions.

Key Synthetic Strategy: Cycloaddition of Trifluoromethylated Alkynes with Azides

A robust method for the construction of the triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For the target molecule, this would involve the reaction of a trifluoromethyl-substituted alkyne with an azide bearing a carboxylate or a precursor group.

Below is a generalized, logical workflow for the synthesis:

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: Crystallization and X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocol provides a detailed methodology for the crystallization of 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and subsequent data collection.

Step-by-Step Crystallization Protocol

-

Material Purification: The starting material must be of the highest possible purity. Recrystallization or column chromatography is recommended to remove any impurities that could inhibit crystal growth.

-

Solvent Screening: A systematic solvent screening is essential. A range of solvents with varying polarities should be tested. For a carboxylic acid, polar solvents like ethanol, methanol, and acetone, as well as solvent mixtures with water, are good starting points.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent will ideally lead to the formation of single crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.

X-ray Data Collection and Structure Solution

The following workflow outlines the key steps in X-ray data collection and structure refinement:

Caption: Standard workflow for X-ray crystal structure determination.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known structures of similar triazole carboxylic acids, we can anticipate several key features in the crystal structure of 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Expected Molecular Geometry

The triazole ring is expected to be planar. The trifluoromethyl group and the carboxylic acid substituent will likely exhibit some degree of torsion with respect to the plane of the triazole ring. Key bond lengths and angles will be influenced by the electron-withdrawing nature of the trifluoromethyl group.

Supramolecular Assembly and Hydrogen Bonding

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing. A common motif for carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.

The triazole ring also presents potential hydrogen bond acceptors (the nitrogen atoms) and a donor (the N-H proton). This could lead to the formation of extended hydrogen-bonded networks, connecting the carboxylic acid dimers.

The trifluoromethyl group is not a classical hydrogen bond donor, but it can participate in weaker C-F···H interactions. Furthermore, halogen bonding involving the fluorine atoms might also play a role in directing the crystal packing.

The interplay of these various intermolecular forces will determine the final three-dimensional architecture of the crystal lattice. A Hirshfeld surface analysis would be a valuable tool to visualize and quantify these interactions.[2]

Caption: Potential intermolecular interactions in the crystal lattice.

Data Presentation: A Template for Crystallographic Data

Once the crystal structure is determined, the data should be presented in a clear and standardized format. The following table provides a template for summarizing the key crystallographic parameters.

| Parameter | Value |

| Chemical formula | C4H2F3N3O2 |

| Formula weight | |

| Crystal system | |

| Space group | |

| a, b, c (Å) | |

| α, β, γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) | |

| Absorption coefficient | |

| F(000) | |

| Crystal size (mm³) | |

| Radiation | |

| 2θ range for data collection | |

| Reflections collected | |

| Independent reflections | |

| R_int | |

| Final R indexes [I > 2σ(I)] | |

| R indexes (all data) | |

| Goodness-of-fit on F² |

Conclusion and Future Outlook

The determination of the X-ray crystal structure of 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a crucial step towards fully harnessing the potential of this important class of molecules. The structural insights gained will provide a solid foundation for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science. This guide provides the necessary theoretical background and practical protocols to achieve this goal. The scientific community is encouraged to pursue the crystallization and structural elucidation of this compound and to deposit the findings in public databases to facilitate future research and innovation.

References

A comprehensive list of references would be compiled here upon the successful acquisition and analysis of the specific crystal structure data. The citations provided in the introduction serve as a starting point.

Sources

An In-depth Technical Guide to the Electronic Properties of Trifluoromethylated Triazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group onto a triazole scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the profound electronic consequences of this substitution. We will explore the fundamental principles governing the electron-withdrawing nature of the CF₃ group, its quantifiable impact on acidity (pKa) and substituent effects (Hammett parameters), and its influence on the frontier molecular orbitals and redox behavior of the triazole core. This document details both the theoretical underpinnings and the practical experimental and computational methodologies used to characterize these pivotal properties, offering a self-validating framework for researchers in the field.

The Trifluoromethyl Group: A Potent Modulator of Molecular Electronics

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[1][2] Its influence stems primarily from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This potent electron withdrawal significantly alters the electron density distribution within the triazole ring, impacting a cascade of physicochemical properties crucial for drug design and material function, including metabolic stability, lipophilicity, and binding affinity.[3]

The CF₃ group's impact can be understood through two primary electronic effects:

-

Inductive Effect (-I): The fluorine atoms pull electron density away from the carbon atom of the CF₃ group, which in turn withdraws electron density from the triazole ring through the sigma bond framework. This effect is persistent and is the dominant contributor to the group's electron-withdrawing nature.

-

Hyperconjugation (Negative Hyperconjugation): Although a secondary effect, the σ* orbitals of the C-F bonds can accept electron density from adjacent filled orbitals, further delocalizing electron density and contributing to the overall electron-deficient character of the trifluoromethylated ring system.

Caption: Inductive effect of the CF₃ group on the triazole ring.

Quantifying the Electronic Influence: Acidity (pKa) and Hammett Parameters

The electron-withdrawing prowess of the CF₃ group leads to a significant increase in the acidity of the triazole ring's N-H proton. This is readily quantifiable by comparing the pKa of the parent triazole with its trifluoromethylated analogues.

Impact on Acidity (pKa)

The parent 1,2,4-triazole is a weak acid with a pKa of 10.26 for the N-H proton.[4] The introduction of a trifluoromethyl group drastically lowers this pKa, making the proton significantly more acidic. For instance, the presence of an electron-withdrawing trifluoroacetyl group on a triazole ring renders it highly acidic.[3] This increased acidity is a direct consequence of the stabilization of the resulting triazolate anion. The CF₃ group effectively delocalizes the negative charge through its strong inductive effect, making the deprotonation event more favorable.

| Compound | pKa | Change in Acidity |

| 1,2,4-Triazole | 10.26[4] | Reference |

| Trifluoroacetyl-substituted Triazole | Significantly < 9.26 | Markedly more acidic |

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for quantifying the electronic effect of substituents on a reaction's equilibrium or rate. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing ability of a group. The trifluoromethyl group possesses large positive σ values, indicative of its strong electron-withdrawing character.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

Data compiled from various sources on Hammett constants.

The large positive σ_m and σ_p values for the CF₃ group confirm its ability to significantly stabilize negative charge and destabilize positive charge at the meta and para positions of a benzene ring, a principle that extends to heterocyclic systems like triazoles.

Probing the Frontier: Molecular Orbitals and Redox Properties

The electronic perturbations induced by the CF₃ group are directly reflected in the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap

The CF₃ group, being strongly electron-withdrawing, leads to a stabilization (lowering of energy) of both the HOMO and LUMO of the triazole ring. This effect is often more pronounced on the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[5][6] Computational studies have shown that the presence of a CF₃ group can decrease the HOMO-LUMO gap compared to the unsubstituted parent heterocycle, thereby increasing its reactivity.[5]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3,4-Thiadiazole | - | - | 6.16 |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52 |

Data from a DFT study on a related trifluoromethylated heterocycle, demonstrating the trend of a reduced energy gap.[5]

Redox Properties and Electrochemistry

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules.[7] For trifluoromethylated triazoles, CV can be used to determine their oxidation and reduction potentials, providing insights into the energies of the HOMO and LUMO, respectively. Due to the electron-withdrawing nature of the CF₃ group, trifluoromethylated triazoles are more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to their non-fluorinated counterparts.

Caption: Correlation between experimental and computational methods.

Experimental and Computational Workflows

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough characterization of the electronic properties of trifluoromethylated triazoles.

Experimental Protocol: pKa Determination via ¹⁹F NMR Spectroscopy

Rationale: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[8][9][10] As the triazole ring undergoes protonation or deprotonation, the electron density around the CF₃ group changes, leading to a measurable shift in the ¹⁹F NMR signal. By monitoring this chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of aqueous buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Dissolution: Dissolve a precise amount of the trifluoromethylated triazole in each buffer solution to a constant concentration.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. A common external reference, such as CFCl₃, should be used.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) versus the pH of the solution.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value.

Experimental Protocol: Characterization of Redox Properties by Cyclic Voltammetry

Rationale: Cyclic voltammetry is an effective method for studying electron transfer processes.[7] It allows for the determination of reduction and oxidation potentials, which are related to the LUMO and HOMO energy levels, respectively. This is particularly useful for assessing the impact of the electron-withdrawing CF₃ group on the molecule's ability to accept or donate electrons.

Step-by-Step Methodology:

-

Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: Dissolve the trifluoromethylated triazole in the electrolyte solution to a typical concentration of 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Internal Standard: Add an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple).

-

Data Acquisition: Scan the potential between appropriate limits at various scan rates (e.g., 20, 50, 100 mV/s) and record the resulting current.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events relative to the internal standard. These values provide an estimation of the standard reduction potentials.

Spectroscopic Characterization

-

¹⁹F NMR Spectroscopy: The ¹⁹F chemical shift of the CF₃ group in triazoles typically appears in the range of -60 to -80 ppm relative to CFCl₃.[11][12] The exact chemical shift is a sensitive indicator of the electronic environment and can distinguish between different isomers.

-

¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nature of the CF₃ group deshields adjacent protons and carbons, leading to downfield shifts in their respective NMR spectra. The triazole ring protons and carbons will show characteristic shifts, and C-F coupling can often be observed in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of a trifluoromethylated triazole will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. Vibrational modes of the triazole ring will also be present and can be assigned with the aid of computational calculations.[13][14]

Computational Protocol: Density Functional Theory (DFT) Calculations

Rationale: DFT provides a robust theoretical framework for modeling the electronic structure of molecules.[6][15] It allows for the calculation of various electronic properties that are directly comparable to experimental data, offering a deeper mechanistic understanding.

General Workflow:

-

Structure Optimization: The geometry of the trifluoromethylated triazole is optimized using a suitable level of theory, commonly the B3LYP functional with a 6-311++G(d,p) basis set.[6]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[13]

-

Electronic Property Calculation: Single-point energy calculations are performed to determine key electronic parameters, including:

-

HOMO and LUMO energies and their spatial distribution.

-

The molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions of the molecule.

-

Natural Bond Orbital (NBO) analysis to quantify charge distribution.

-